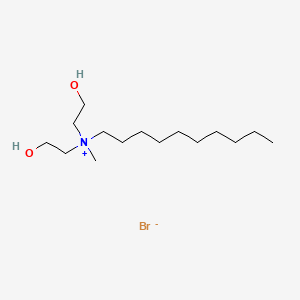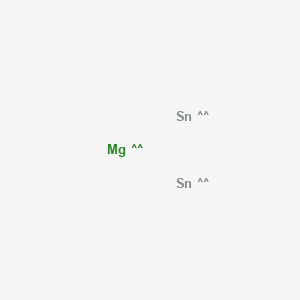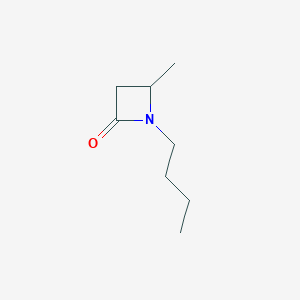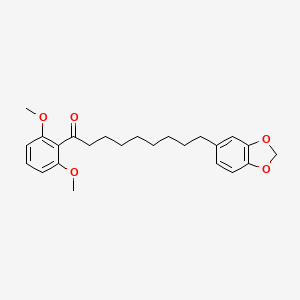
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a sulfur-containing heterocyclic compound with a unique structure that integrates a benzylsulfanyl group and a benzodioxaphosphole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of benzyl mercaptan with a suitable phosphorus-containing precursor. One common method includes the use of phosphorus pentasulfide (P2S5) as a sulfurizing agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various derivatives. Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Benzyl derivatives, substituted benzodioxaphosphole compounds.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione serves as a versatile intermediate for the preparation of various sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a valuable scaffold for drug development.
Industry: In materials science, this compound can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other composite materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione exerts its effects is largely dependent on its interaction with molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodioxaphosphole ring may also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
2-(Benzylsulfanyl)benzothiazole: Shares the benzylsulfanyl group but differs in the heterocyclic ring structure.
2-(Benzylsulfonyl)benzothiazole: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties.
Benzodioxaphosphole derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Uniqueness: 2-(Benzylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its combination of a benzylsulfanyl group and a benzodioxaphosphole ring. This dual functionality allows for diverse chemical reactivity and broad applicability in various scientific fields.
This comprehensive overview highlights the significance of this compound in modern chemistry and its potential for future research and industrial applications
Properties
CAS No. |
117693-47-7 |
|---|---|
Molecular Formula |
C13H11O2PS2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C13H11O2PS2/c17-16(18-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)15-16/h1-9H,10H2 |
InChI Key |
NFJSKQCVAFXVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSP2(=S)OC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

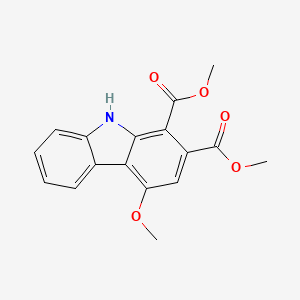
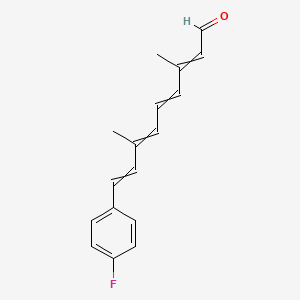
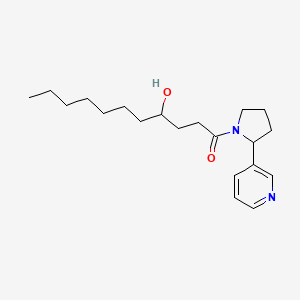
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
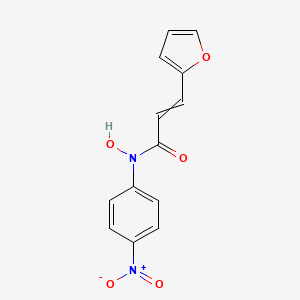
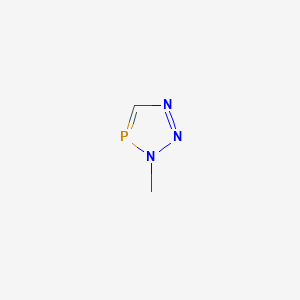
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
